Deubiquitinase Target-Space Profiling: USP-Family HTS Annotations vs. Kinase-Focused Pyridazine Analogs
Publicly available primary high-throughput screening (HTS) records for CAS 1351660-11-1 annotate activity against at least seven deubiquitinase enzymes: USP8, USP17, USP7, USP28, USP10, UCHL1, and OTUD3 . This DUB-oriented screening profile is mechanistically orthogonal to the JAK/ALK kinase inhibition landscape that dominates the patent literature for pyridazine-3-carboxamide compounds [1]. No head-to-head comparator data are available in the public domain for this compound; the differentiation assertion rests on class-level inference: the sheer breadth of DUB targets screened distinguishes this chemotype from the kinase-inhibitor congeners that represent the majority of commercial pyridazine carboxamide analogs.
| Evidence Dimension | Target-class engagement (HTS screening annotation) |
|---|---|
| Target Compound Data | Screened in primary qHTS against USP8, USP17, USP7, USP28, USP10, UCHL1, OTUD3 |
| Comparator Or Baseline | Representative pyridazine carboxamide patent compounds (e.g., US-9834548 series) are optimized for JAK1/2/3; no DUB activity reported |
| Quantified Difference | Not quantifiable; categorical target-class divergence |
| Conditions | HTS primary assays (source ID 24642, 'FAST DUB HTS Primary') |
Why This Matters
For procurement decisions, this target-class divergence means the compound serves entirely different experimental purposes (DUB biology vs. kinase signaling), and a kinase-optimized pyridazine analog cannot substitute for it in deubiquitinase studies.
- [1] Patent US-9834548-B2. Pyridazine compounds as JAK inhibitors. Filed 2015-02-12; issued 2017-12-05. View Source
